molecular formula C14H18N2O4S B2996991 Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate CAS No. 2034494-45-4

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2996991
CAS No.: 2034494-45-4
M. Wt: 310.37
InChI Key: KJUNUJCSCBORTP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is an organic compound characterized by its complex molecular structure and potential applications across various scientific fields. This compound includes functional groups such as an ester and an amide, combined with a nicotinamide derivative and a tetrahydrothiophenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves multi-step organic reactions, which may include esterification, amide formation, and etherification. One common synthetic route could start with nicotinic acid, which undergoes esterification with ethanol to form ethyl nicotinate. This intermediate might then react with tetrahydrothiophenol under specific conditions to introduce the tetrahydrothiophen-3-yl ether moiety.

Industrial Production Methods

On an industrial scale, the production of this compound would focus on optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Catalysts, temperature control, and solvent choices are crucial to scaling up the reactions from laboratory to production scale efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

  • Oxidation: This might lead to the formation of sulfoxides or sulfones in the tetrahydrothiophenyl group.

  • Reduction: Reduction could impact the ester and amide functional groups, potentially leading to alcohols and amines.

  • Substitution: Halogenation or nitration of the nicotinamide ring might be feasible.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might serve as reducing agents.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitric acid for nitration.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated or nitrated nicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

This compound might be studied for its biological activity, including its interaction with enzymes or receptors in biochemical pathways.

Medicine

Industry

In industrial applications, it could be used as an additive or a component in formulations requiring specific chemical properties imparted by its functional groups.

Mechanism of Action

The mechanism by which Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, the nicotinamide moiety might interact with NAD+ or NADP+ dependent enzymes, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-(ethoxy)nicotinamido)acetate: : Lacks the tetrahydrothiophenyl group.

  • Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Methyl ester instead of ethyl ester.

  • Propyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate: : Propyl ester instead of ethyl ester.

Uniqueness

What sets this compound apart is its tetrahydrothiophenyl ether moiety combined with the nicotinamide and ester functionalities. This unique structure can lead to distinct chemical reactivity and biological activity, making it valuable for various applications.

There you go! Now, why don't we explore how some real-world scientists might use this info?

Properties

IUPAC Name

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUNUJCSCBORTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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